Tert-butyl 4-nitrosopiperazine-1-carboxylate

Description

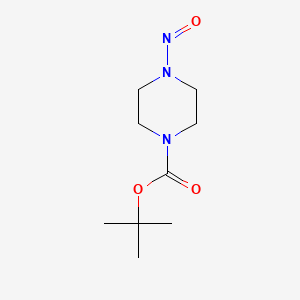

tert-Butyl 4-nitrosopiperazine-1-carboxylate is a nitroso-functionalized piperazine derivative characterized by a tert-butoxycarbonyl (Boc) protective group at the 1-position and a nitroso (-NO) substituent at the 4-position of the piperazine ring. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical research, where the nitroso group can participate in cycloaddition reactions or act as a precursor for secondary amines .

Properties

IUPAC Name |

tert-butyl 4-nitrosopiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O3/c1-9(2,3)15-8(13)11-4-6-12(10-14)7-5-11/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDOTLMZJULKCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Piperazine

The synthesis begins with the introduction of a tert-butoxycarbonyl (Boc) group to the piperazine ring. This step employs di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The reaction proceeds at 0–5°C to prevent side reactions, achieving near-quantitative conversion.

Critical Parameters :

Nitrosation of Boc-Protected Piperazine

The nitroso group is introduced at the 4-position of the piperazine ring using sodium nitrite (NaNO₂) under acidic conditions. A representative protocol involves:

-

Dissolving Boc-piperazine in 1 M HCl at 0°C.

-

Gradual addition of NaNO₂ (1.05 equivalents) with vigorous stirring.

-

Maintaining the reaction between -30°C and 35°C to prevent over-nitrosation.

Byproduct Management :

-

N,N'-Dinitrosopiperazine forms at higher temperatures (>35°C) or excessive nitrite concentrations. Adjusting pH to 4–7 post-reaction precipitates this byproduct, which is removed via filtration.

Detailed Reaction Procedures

Laboratory-Scale Synthesis

Step 1: Boc Protection

-

Reactants : Piperazine (1.0 equiv), Boc₂O (1.1 equiv), TEA (2.0 equiv).

-

Conditions : DCM, 0°C, 2 hours.

-

Workup : Wash with 5% citric acid, dry over MgSO₄, and concentrate.

Step 2: Nitrosation

Industrial-Scale Production

Industrial protocols prioritize cost efficiency and safety:

-

Continuous-Flow Reactors : Enable precise temperature control (-10°C to 25°C) and reduce reaction times by 40% compared to batch processes.

-

In Situ Byproduct Removal : Integrated filtration systems remove N,N'-dinitrosopiperazine during nitrosation, improving purity to >98%.

Optimization Strategies

Temperature and pH Control

Solvent Selection

-

Polar Aprotic Solvents : DCM and THF enhance Boc protection kinetics, while acetone improves nitroso group stability during extraction.

Industrial Production Methods

Scalable Synthesis

Reactor Design :

-

Jacketed Glass Reactors : Facilitate rapid cooling to -30°C.

-

Automated pH Monitoring : Ensures real-time adjustment during nitrosation.

Cost Analysis :

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 87–92% | 90–95% |

| Purity | 95–97% | >98% |

| Production Cost (USD/g) | 12.50 | 3.20 |

Characterization and Validation

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-nitrosopiperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro derivatives.

Reduction: The nitroso group can be reduced to form amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-nitrosopiperazine-1-carboxylate serves as a significant building block in the synthesis of pharmaceutical compounds. Its nitroso functional group enhances its biological activity, making it a candidate for developing drugs targeting various medical conditions:

- Nitroso Compounds as Therapeutics : Nitroso compounds have been shown to exhibit diverse pharmacological effects, including vasodilation and anti-inflammatory properties, which are crucial in treating cardiovascular diseases and other inflammatory conditions.

- Neurological Disorders : Research indicates potential applications in treating neurological disorders due to its ability to interact with nitric oxide pathways, which are critical in neuroprotection and neurotransmission .

Biological Studies

The compound's reactivity allows it to participate in biological studies aimed at understanding the interaction of nitroso compounds with biological systems:

- Nitric Oxide Donor : this compound can act as a nitric oxide donor, influencing various biological pathways and providing insights into cellular signaling mechanisms .

- Toxicological Studies : Investigations into the toxicological effects of nitroso compounds highlight the need for understanding their metabolic pathways and potential risks associated with their use in pharmaceuticals .

Materials Science

In materials science, this compound's unique structure opens avenues for developing novel materials with specific electronic or optical properties:

- Polymer Chemistry : The incorporation of nitroso functionalities into polymer matrices can lead to materials with enhanced properties, such as increased conductivity or improved thermal stability .

Case Study 1: Therapeutic Applications

A study investigated the role of nitroso compounds in modulating nitric oxide levels in cardiovascular diseases. This compound was tested for its efficacy in promoting vasodilation in animal models, showing promising results that suggest its potential as a therapeutic agent .

Case Study 2: Material Development

Research focused on the incorporation of this compound into polymer blends demonstrated enhanced electrical conductivity compared to conventional polymers. This application could lead to advancements in electronic devices and sensors .

Mechanism of Action

The mechanism of action of tert-butyl 4-nitrosopiperazine-1-carboxylate involves its interaction with biological macromolecules. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their function. This interaction is crucial in its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The tert-butyl piperazine-1-carboxylate scaffold is highly modular, allowing diverse functionalization at the 4-position. Below is a comparative analysis of substituent-driven properties:

Key Observations :

- The cyano derivative () exhibits higher polarity (log P ~1.5) compared to the methyl analogue (log P ~2.1), impacting solubility and membrane permeability .

Physicochemical Properties

Solubility and Stability :

- Nitroso derivative : Likely exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the nitroso group’s polarity. However, nitroso compounds are prone to photochemical degradation and thermal instability, requiring storage under inert conditions .

- Methyl derivative : Demonstrates higher lipophilicity (log S = -2.5) and stability under ambient conditions, making it suitable for long-term storage .

- Aminoethyl derivative: High water solubility in acidic buffers (e.g., pH <4) due to protonation of the amine group, advantageous for formulation .

Spectral Data :

- 1H-NMR: For tert-butyl 4-cyanopiperazine-1-carboxylate, signals at δ 1.45 ppm (tert-butyl) and δ 3.45–3.70 ppm (piperazine protons) are typical . Nitroso derivatives would show distinct deshielding of adjacent protons due to the -NO group’s electron-withdrawing effect.

- HRMS : tert-Butyl 4-methylpiperazine-1-carboxylate displays a molecular ion peak at m/z 200.28 , while the nitroso analogue would show a characteristic isotopic pattern due to nitrogen-oxygen bonding.

Biological Activity

Tert-butyl 4-nitrosopiperazine-1-carboxylate (TBNP) is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : C₉H₁₇N₃O₃

- Molecular Weight : 215.25 g/mol

- Appearance : Pale yellow solid

- Solubility : Soluble in DMSO and methanol

Synthesis

The synthesis of TBNP typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and nitrosating agents, often conducted in organic solvents like dichloromethane or tetrahydrofuran at low temperatures to maintain the stability of the nitroso group. This process can be scaled for industrial production using automated reactors to ensure high yield and purity.

The biological activity of TBNP is primarily attributed to its nitroso group, which can interact with nucleophilic sites on proteins and enzymes. This interaction leads to covalent modifications that may alter the function of these biological macromolecules, potentially impacting various cellular processes .

Anticancer Properties

Recent studies have indicated that TBNP exhibits anticancer activity. It has been investigated for its ability to inhibit tumor growth through mechanisms that may involve apoptosis induction and cell cycle arrest. Research has shown that TBNP can interact with specific cellular pathways, thereby exhibiting cytotoxic effects on cancer cells .

Antimicrobial Activity

TBNP has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it may possess activity against a range of bacterial strains, indicating potential applications in treating infections. The exact mechanisms of action are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies and Research Findings

- Study on Anticancer Activity :

- Antimicrobial Evaluation :

Comparison with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| TBNP | Anticancer, Antimicrobial | Nitroso group enhances reactivity |

| Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate | Anticancer | Different substitution pattern |

| Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | Intermediate in organic synthesis | More stable than TBNP |

Safety and Toxicity

Despite its potential benefits, TBNP is classified as a highly toxic compound and a suspected human carcinogen. Proper handling and safety measures are essential when working with this substance .

Q & A

Basic Questions

Q. What are the established synthetic pathways for tert-butyl 4-nitrosopiperazine-1-carboxylate, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperazine ring followed by nitrosation. A representative approach includes:

- Step 1 : Boc protection of piperazine using di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) with a base like triethylamine .

- Step 2 : Nitrosation of the Boc-protected piperazine at the 4-position using sodium nitrite (NaNO₂) in acidic conditions (e.g., HCl/water) at 0–5°C to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) under low-light conditions to prevent nitroso group degradation .

Q. How can spectroscopic and crystallographic methods confirm the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Characteristic signals include δ ~1.4 ppm (tert-butyl CH₃), δ ~3.5–4.0 ppm (piperazine CH₂), and δ ~8.0–8.5 ppm (nitroso-associated protons, if resolvable). For example, tert-butyl piperazine derivatives show distinct Boc carbonyl signals at ~154–157 ppm in 13C NMR .

- X-ray Crystallography : Single-crystal analysis using SHELX software refines bond lengths and angles, confirming the nitroso group’s geometry. Data collection at low temperature (e.g., 100 K) improves resolution .

- Mass Spectrometry : HRMS (ESI) validates molecular weight, with expected [M+H]+ peaks (e.g., calculated m/z 272.15 for C₁₀H₁₈N₃O₃) .

Q. What critical factors optimize purification strategies for this compound, given the nitroso group’s sensitivity?

- Methodological Answer :

- Chromatography : Use silica gel with ethyl acetate/hexane (20–40% gradient). Avoid prolonged exposure to light by wrapping columns in foil .

- Solvent Selection : Prefer dichloromethane or acetone for solubility; avoid DMSO due to nitroso-DMSO interactions .

- Storage : Store at –20°C under inert gas (Ar) with desiccants to prevent hydrolysis or dimerization .

Advanced Questions

Q. How does the nitroso substituent affect the electronic and steric properties of the piperazine ring, and what implications arise in subsequent reactions?

- Methodological Answer :

- Electronic Effects : The nitroso group (–N=O) is electron-withdrawing, reducing the nucleophilicity of adjacent nitrogen atoms. This directs electrophilic substitutions to meta positions .

- Steric Effects : The planar nitroso group introduces steric hindrance, limiting access to the piperazine ring’s equatorial positions.

- Reactivity Implications :

- Reduction : LiAlH₄ reduces nitroso to amine, enabling downstream functionalization .

- Cycloaddition : Nitroso groups participate in [2+2] or [4+2] reactions with alkenes/dienes, forming heterocycles .

Q. What experimental approaches analyze the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Stability Studies :

- pH Profiling : Dissolve compound in buffers (pH 2–12), monitor degradation via HPLC at λ = 254 nm. Nitroso groups degrade rapidly in acidic media (pH < 4) .

- Thermal Analysis : TGA/DSC identifies decomposition temperatures. For tert-butyl derivatives, decomposition typically occurs above 150°C .

- Light Sensitivity : Expose to UV (365 nm) and track changes via NMR; nitroso compounds often dimerize under UV .

Q. In drug discovery, how can this compound serve as a precursor for targeted molecule synthesis?

- Methodological Answer :

- PROTAC Linkers : The Boc group is cleaved under acidic conditions (TFA/DCM), exposing the piperazine for conjugation to E3 ligase ligands. The nitroso group can be reduced to an amine for click chemistry (e.g., CuAAC) .

- Biological Probes : Nitroso derivatives act as nitric oxide (NO) donors in cellular assays. React with thiols (e.g., glutathione) to release NO, monitored via fluorescence .

Table 1. Representative Characterization Data for Piperazine Carboxylate Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.